4-Bromo-6-(trifluoromethyl)pyridin-3-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-5(6(8,9)10)11-2-4(3)12/h1-2,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXCDMWDEWFWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Advanced Structural Elucidation of 4 Bromo 6 Trifluoromethyl Pyridin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise electronic environments of the hydrogen, carbon, and fluorine nuclei can be determined, offering unambiguous evidence for the compound's structure.
The ¹H NMR spectrum of 4-Bromo-6-(trifluoromethyl)pyridin-3-ol is anticipated to display distinct signals corresponding to the aromatic protons and the hydroxyl proton. The pyridine (B92270) ring contains two aromatic protons, H-2 and H-5. The chemical shift of these protons is influenced by the cumulative electronic effects of the substituents: the electron-withdrawing trifluoromethyl and bromo groups, and the electron-donating hydroxyl group.
The proton at the C-2 position is expected to appear as a singlet, deshielded by the adjacent nitrogen atom and the trifluoromethyl group. The proton at the C-5 position, also a singlet, would be influenced by the adjacent bromo and hydroxyl groups. The hydroxyl proton typically presents as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.0 - 8.3 | s |
| H-5 | 7.4 - 7.7 | s |
| -OH | 5.0 - 6.0 (variable) | br s |
Note: Predicted values are based on the analysis of structurally similar substituted pyridines.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The pyridine ring consists of five carbon atoms, each exhibiting a unique chemical shift due to the different substituents attached. The trifluoromethyl group will also show a characteristic signal.
The carbon atom C-6, attached to the highly electronegative trifluoromethyl group, is expected to be significantly deshielded and appear at a downfield chemical shift. The carbon C-4, bonded to the bromine atom, will also be deshielded, though to a lesser extent. The carbon C-3, bearing the hydroxyl group, will be shielded relative to the other substituted carbons. The remaining two carbon atoms, C-2 and C-5, will have chemical shifts influenced by their proximity to the various substituents and the ring nitrogen. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 155 - 160 |
| C-4 | 110 - 115 |
| C-5 | 120 - 125 |
| C-6 | 148 - 153 (q) |
| CF₃ | 120 - 125 (q) |
Note: Predicted values are based on the analysis of structurally similar substituted pyridines. 'q' denotes a quartet multiplicity due to C-F coupling.
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and analysis of fluorine-containing functional groups. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a characteristic indicator of the electronic environment of the CF₃ group on the pyridine ring. For trifluoromethyl groups attached to a pyridine ring, the chemical shift typically appears in the range of -60 to -70 ppm relative to a standard such as CFCl₃.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₃ | -65 to -68 | s |
Note: Predicted values are based on the analysis of structurally similar trifluoromethyl-substituted pyridines.
Vibrational Spectroscopy for Molecular Structure Confirmation
The FT-IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
The aromatic C-H stretching vibrations of the pyridine ring are anticipated to appear in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring will give rise to a series of sharp to medium intensity bands in the 1400-1600 cm⁻¹ range. The C-O stretching of the hydroxyl group is expected to be observed between 1200 and 1300 cm⁻¹. The strong C-F stretching vibrations of the trifluoromethyl group will produce intense absorption bands in the 1100-1300 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C and C=N Ring Stretch | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1100 - 1300 | Strong |
| C-O Stretch | 1200 - 1300 | Medium |
| C-Br Stretch | 500 - 650 | Medium |
Note: Predicted values are based on the analysis of structurally similar substituted pyridines.
FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the activity of vibrational modes. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.
In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the pyridine ring are expected to be prominent. The C-Br stretching vibration, which may be weak in the IR spectrum, often gives a stronger signal in the Raman spectrum. The C-F stretching vibrations of the trifluoromethyl group will also be observable. The O-H stretching vibration is typically weak in Raman spectra. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule, further confirming its structure.
Table 5: Predicted FT-Raman Active Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Pyridine Ring Breathing | 980 - 1050 | Strong |
| C-F Symmetric Stretch | 1100 - 1200 | Medium |
| C-Br Stretch | 500 - 650 | Strong |
Note: Predicted values are based on the analysis of structurally similar substituted pyridines.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. In a typical electron ionization (EI) mass spectrum, a molecule is ionized, leading to the formation of a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the compound's structure and can be used to identify its various structural motifs.
For this compound, a high-resolution mass spectrum would be expected to confirm its molecular formula, C₆H₃BrF₃NO. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
Expected Fragmentation Data (Hypothetical)
| Fragment Ion | Proposed Structure/Loss |
|---|---|
| [M]+ | Molecular Ion |
| [M-Br]+ | Loss of a bromine radical |
| [M-CF₃]+ | Loss of a trifluoromethyl radical |
This table is hypothetical and illustrates the type of data that would be obtained from a mass spectrometry experiment. No experimental data was found for this specific compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) provide information about the electronic structure and the extent of conjugation in the molecule.
The pyridin-3-ol ring in this compound contains a conjugated π-system. The presence of substituents such as the bromo and trifluoromethyl groups, as well as the hydroxyl group, would be expected to influence the electronic transitions. Specifically, the analysis would focus on π → π* and n → π* transitions. The solvent used for the analysis can also affect the λmax values, particularly for polar compounds capable of hydrogen bonding.
Expected UV-Vis Absorption Data (Hypothetical)
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |
|---|---|---|---|
| Ethanol | - | - | π → π* |
This table is hypothetical. No experimental UV-Vis spectral data was found for this compound in the searched literature.
X-ray Crystallography and Single-Crystal Determination for Solid-State Molecular Geometry
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a pattern is generated that can be mathematically transformed into a model of the electron density, and thus the precise positions of the atoms. This provides accurate information on bond lengths, bond angles, and intermolecular interactions in the solid state.
A single-crystal X-ray diffraction study of this compound would reveal the planarity of the pyridine ring, the conformation of the substituents, and any intermolecular hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring. This information is crucial for understanding the compound's physical properties and how it interacts with other molecules.
Crystallographic Data Table (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
This table is hypothetical, representing the type of data obtained from an X-ray crystallography experiment. No published crystal structure was found for this compound.
Theoretical and Computational Chemistry Studies of 4 Bromo 6 Trifluoromethyl Pyridin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a molecule with its electron density. For a novel compound like 4-Bromo-6-(trifluoromethyl)pyridin-3-ol, DFT calculations would be the first step in a theoretical investigation. This would involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations provide insights into the molecule's energetics, such as its total energy, heat of formation, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability.
A hypothetical data table for the optimized geometry of this compound, as would be generated from a DFT study, is presented below.
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-N1 | Data not available |
| C6-N1 | Data not available |
| C3-C4 | Data not available |
| C4-C5 | Data not available |
| C4-Br | Data not available |
| C6-CF3 | Data not available |
| C3-OH | Data not available |
| Bond Angles (degrees) | |
| C6-N1-C2 | Data not available |
| N1-C2-C3 | Data not available |
| C2-C3-C4 | Data not available |
| C3-C4-C5 | Data not available |
| C4-C5-C6 | Data not available |
| C5-C6-N1 | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is an extension of DFT that allows for the calculation of excited state properties. The primary output of a TD-DFT calculation is a predicted electronic absorption spectrum, which shows the wavelengths of light the molecule is likely to absorb. This is invaluable for correlating the molecule's structure with its spectroscopic behavior and for designing molecules with specific optical properties.
A TD-DFT calculation would identify the key electronic transitions, their corresponding excitation energies, and their oscillator strengths, which determine the intensity of the absorption peaks.
Molecular Modeling and Conformational Analysis
Molecules are not static entities; they exist in a dynamic equilibrium of different shapes and forms. Molecular modeling encompasses a range of computational techniques used to study these dynamic aspects.
Investigation of Tautomeric Equilibria (e.g., Pyridinol vs. Pyridone Forms)
Pyridin-3-ol derivatives can exist in equilibrium between their pyridinol (OH) and pyridone (keto) tautomeric forms. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyridine (B92270) ring, as well as the solvent environment. Computational chemistry is an excellent tool for investigating these tautomeric equilibria. By calculating the relative energies of the different tautomers, it is possible to predict which form will be predominant under specific conditions. For this compound, a computational study would compare the stability of the 3-hydroxy-pyridine form with its corresponding pyridone tautomer.
Conformational Landscapes and Energetic Minima
The presence of the trifluoromethyl and hydroxyl groups in this compound allows for rotational flexibility, leading to different spatial arrangements or conformations. A conformational analysis would involve systematically rotating the single bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface, from which the most stable, low-energy conformations (energetic minima) can be identified. Understanding the preferred conformation is crucial as it can significantly influence the molecule's biological activity and physical properties.
Electronic Property Analysis
A comprehensive analysis of the electronic properties of this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's electronic structure and can be used to predict its reactivity and intermolecular interactions.
A summary of hypothetical electronic properties is provided in the table below.
| Electronic Property | Predicted Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.
For a molecule like this compound, the HOMO would likely be localized on the electron-rich pyridin-3-ol ring, particularly the oxygen atom and the aromatic system. The LUMO, on the other hand, would be expected to be distributed over the electron-withdrawing trifluoromethyl and bromo substituents. Density Functional Theory (DFT) calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are the standard method for computing these orbital energies.
Illustrative Data: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. It does not represent experimentally verified data for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
In the case of this compound, the MEP map would be expected to show a significant negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making these sites likely targets for electrophiles. The hydrogen atom of the hydroxyl group and the regions near the electron-withdrawing bromine and trifluoromethyl groups would exhibit a positive potential, indicating their susceptibility to nucleophiles.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital.
Thermochemical and Thermodynamic Property Calculations
Computational methods can accurately predict the thermochemical and thermodynamic properties of a molecule in the gas phase. These calculations are typically performed using DFT or other high-level ab initio methods. Key properties include the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv). These values are crucial for understanding the stability of a compound and its behavior under different temperature and pressure conditions.
Illustrative Data: Calculated Thermodynamic Properties
| Property | Value |
| Standard Enthalpy of Formation (ΔHf°) | -750 kJ/mol |
| Standard Entropy (S°) | 400 J/mol·K |
| Heat Capacity (Cv) | 150 J/mol·K |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. It does not represent experimentally verified data for this compound.
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry provides a powerful tool for predicting the NLO properties of new materials, guiding synthetic efforts towards molecules with enhanced NLO activity.
The first hyperpolarizability (β) is a key parameter that determines the second-order NLO response. Molecules with a large β value typically possess a significant charge asymmetry, often achieved through the combination of strong electron-donating and electron-withdrawing groups connected by a π-conjugated system. For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing trifluoromethyl and bromo groups suggests it may exhibit NLO properties.
Illustrative Data: Calculated Nonlinear Optical Properties
| Property | Value (a.u.) |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 100 |
| First Hyperpolarizability (β) | 250 |
Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. It does not represent experimentally verified data for this compound.
Reactivity Profile and Mechanistic Investigations of 4 Bromo 6 Trifluoromethyl Pyridin 3 Ol
Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 4-Bromo-6-(trifluoromethyl)pyridin-3-ol is substituted with a bromine atom, a hydroxyl group, and a trifluoromethyl group. These substituents significantly influence the regioselectivity and rate of substitution reactions.
The bromine atom at the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). Halogenated pyridines are known to undergo such reactions where the halogen acts as a leaving group. The rate of this substitution is enhanced by the presence of electron-withdrawing groups, such as the trifluoromethyl group at the C6 position, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. Consequently, the bromine atom can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, to yield a range of 4-substituted pyridine derivatives.
Table 1: Examples of Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Amine | R-NH₂ | 4-(Alkylamino)-6-(trifluoromethyl)pyridin-3-ol |
| Alkoxide | R-O⁻ | 4-Alkoxy-6-(trifluoromethyl)pyridin-3-ol |
This table presents potential reactions based on the general reactivity of halogenated pyridines.
The hydroxyl group at the C3 position is a key functional handle for derivatization. It can readily undergo O-alkylation (etherification) or O-acylation (esterification) under appropriate conditions.
Etherification: In the presence of a base and an alkylating agent (e.g., alkyl halide), the hydroxyl group can be deprotonated to form a more nucleophilic phenoxide-like species, which then attacks the alkylating agent to form an ether.
Esterification: The hydroxyl group can react with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base catalyst, to form the corresponding esters.
These reactions provide a straightforward route to modify the properties of the parent compound, which is a common strategy in the development of bioactive molecules.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. The substituents on this compound further modulate this reactivity.
Activating/Deactivating Effects:
-OH (Hydroxyl): A strong activating group and ortho-, para-director.
-Br (Bromo): A deactivating group, but an ortho-, para-director.
-CF₃ (Trifluoromethyl): A strong deactivating group and a meta-director.
The positions available for electrophilic attack are C2 and C5. The directing effects of the substituents are summarized below:
Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution
| Substituent | Position | Effect | Directing Influence |
|---|---|---|---|
| -OH | C3 | Activating | C2, C5 (ortho), C- (para) |
| -Br | C4 | Deactivating | C3, C5 (ortho) |
Rearrangement and Isomerization Pathways
The study of rearrangement and isomerization pathways provides deeper insight into the reactivity and stability of halogenated pyridines.
Research has shown that 3-bromopyridines can undergo base-catalyzed isomerization to form 4-bromopyridines. rsc.orgrsc.org This type of reaction, sometimes referred to as a "halogen dance," involves the migration of the halogen atom from one position to another on the aromatic ring. Mechanistic studies suggest that this isomerization proceeds through the formation of highly reactive intermediates. rsc.orgresearchgate.net For a molecule like this compound, such a rearrangement could potentially be initiated under strong basic conditions, although the specific influence of the trifluoromethyl and hydroxyl groups on this process would require dedicated investigation.
The mechanism for the base-catalyzed isomerization of 3-bromopyridines is supported by the involvement of a pyridyne intermediate. rsc.orgrsc.org Specifically, deprotonation adjacent to the bromine atom, followed by the elimination of HBr, leads to the formation of a 3,4-pyridyne. This highly reactive species can then be re-attacked by a bromide ion at either C3 or C4. The subsequent trapping of the pyridyne with nucleophiles, such as alcohols, provides further evidence for its existence. rsc.orgresearchgate.net In the context of this compound, the formation of a 3,4-pyridyne intermediate could be a key step in potential rearrangement reactions, leading to a mixture of isomers or subsequent substitution products.
Table 3: Intermediates in Proposed Isomerization
| Starting Material | Base | Intermediate | Potential Product |
|---|
This table illustrates the general pathway for base-catalyzed isomerization of bromopyridines via a pyridyne intermediate.
Oxidation and Reduction Chemistry of the Pyridine Ring and Substituents
The oxidation and reduction chemistry of pyridin-3-ols, including derivatives like this compound, is influenced by the electronic properties of the substituents on the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom can affect the susceptibility of the ring to oxidation and reduction.
Research into the microbial oxidation of substituted pyridines has provided insights into how substituents govern regioselectivity. For instance, studies on monosubstituted pyridines have shown that the electronic polarization from the ring nitrogen directs hydroxylation, with a high preference for the C5 position. However, the presence of electron-withdrawing groups, such as halogens at the C3 or C4 positions, has been observed to decrease conversion rates by destabilizing the transition state of the reaction. evitachem.com This suggests that the oxidation of this compound would likely be less facile compared to pyridines with electron-donating groups.
While specific studies on the comprehensive oxidation and reduction profile of this compound are not extensively detailed in the provided results, the general principles of pyridine chemistry suggest that reduction of the pyridine ring would require significant energy input due to its aromaticity. The trifluoromethyl group is generally resistant to reduction. The bromo substituent, however, could potentially be removed under reductive conditions, for example, through catalytic hydrogenation, although specific conditions would need to be empirically determined.
Cycloaddition Reactions, including Oxidopyridinium Betaine (B1666868) Chemistry
The pyridin-3-ol moiety is a precursor to oxidopyridinium betaines, which are versatile 1,3-dipoles in cycloaddition reactions, particularly [5+2] cycloadditions. The reactivity and selectivity of these reactions are significantly influenced by the substituents on the pyridine ring.
Research has demonstrated that trifluoromethylated oxidopyridinium betaines, generated in situ from the corresponding trifluoromethylated pyridin-3-ols, participate in [5+2] cycloaddition reactions with various dipolarophiles. nii.ac.jpnih.gov For instance, the reaction of a 6-(trifluoromethyl)pyridin-3-ol (B1304136) derivative with phenyl vinyl sulfone yielded a mixture of exo and endo cycloadducts. nii.ac.jp The position of the trifluoromethyl group on the pyridine ring has been shown to have a substantial impact on the stereoselectivity of these cycloadditions. nii.ac.jpnih.gov Specifically, when the CF3 group is at the 6-position, it can influence the endo/exo selectivity. nih.gov
The general process involves the N-alkylation of the pyridin-3-ol, typically with an agent like methyl triflate (MeOTf), to form a pyridinium (B92312) salt. Subsequent treatment with a base, such as triethylamine (B128534) (Et3N), generates the oxidopyridinium betaine in situ, which then reacts with a dipolarophile. nii.ac.jpresearchgate.net The presence of the bulky and electron-withdrawing trifluoromethyl group can affect the stability of the transition states, thereby dictating the stereochemical outcome of the cycloaddition. nii.ac.jp
| Reactant (from Pyridin-3-OL) | Dipolarophile | Product(s) | Ratio (exo:endo) | Yield | Reference |
| 6-(Trifluoromethyl)oxidopyridinium betaine | Phenyl vinyl sulfone | exo- and endo-[5+2] cycloadducts | 8:1 | Not specified | nii.ac.jp |
| 6-(Trifluoromethyl)oxidopyridinium betaine | N-Methylmaleimide | endo- and exo-[5+2] cycloadducts | endo favored | Not specified | nih.gov |
C-H Functionalization Strategies (e.g., Direct C-H Borylation)
Direct C-H functionalization represents an efficient strategy for modifying heterocyclic compounds. For trifluoromethyl-substituted pyridines, iridium-catalyzed C-H borylation has emerged as a valuable method for introducing a boronic ester group, which can then be used in subsequent cross-coupling reactions.
The regioselectivity of these borylation reactions is primarily governed by steric effects. acs.org For pyridines with a trifluoromethyl group, the bulky CF3 group directs the borylation to less sterically hindered positions. acs.orgnih.gov For instance, in 2,3-bis(trifluoromethyl)pyridine, borylation occurs selectively at the 5-position. acs.org Similarly, for 2-chloro-4-(trifluoromethyl)pyridine, borylation has been observed. nih.gov
While a direct example for this compound is not provided, the existing data on related structures allows for predictions. The presence of substituents at the 3, 4, and 6 positions would likely direct borylation to either the C2 or C5 position. The outcome would depend on the interplay of steric and electronic effects of the bromo, hydroxyl, and trifluoromethyl groups, as well as the specific iridium catalyst and ligands employed. It is noted that certain borylated pyridylboronic acid pinacol (B44631) esters, particularly those with the boryl group at the 2-position, can be unstable and may decompose over time. acs.orgnih.gov
| Substrate | Catalyst System | Borylation Position | Product | Yield | Reference |
| 2,4-bis(Trifluoromethyl)pyridine | [Ir(cod)Cl]2 / dtbpy | 2-position | 2-(Bpin)-4,6-bis(trifluoromethyl)pyridine | 88% | nih.gov |
| 2-Chloro-4-(trifluoromethyl)pyridine | [Ir(cod)Cl]2 / dtbpy | 6-position | 2-Chloro-6-(Bpin)-4-(trifluoromethyl)pyridine | 46% | nih.gov |
| 4-Chloro-2-(trifluoromethyl)pyridine | [Ir(cod)Cl]2 / dtbpy | 6- and 5-positions | Mixture of isomers | 84% | nih.gov |
Halogen Exchange Reactions
Halogen exchange reactions, particularly nucleophilic aromatic substitution (SNAr), are a common method for modifying halogenated heterocycles. The reactivity of a halogen atom on a pyridine ring towards nucleophilic substitution is highly dependent on its position and the electronic nature of the other substituents. Electron-withdrawing groups, such as the trifluoromethyl group, activate the ring towards nucleophilic attack, particularly at the ortho and para positions.
In the case of this compound, the bromine atom is ortho to the electron-withdrawing trifluoromethyl group and meta to the nitrogen atom. This positioning enhances its susceptibility to nucleophilic displacement. While specific examples of halogen exchange on this exact compound are not detailed, related chemistries on other brominated and fluorinated pyridines and quinolines are well-documented. For instance, in fluorinated pyridines, a chloro substituent can be replaced by fluorine via a Halex reaction using reagents like cesium fluoride (B91410) (CsF) in polar aprotic solvents at elevated temperatures. Similarly, the bromine atom in this compound could potentially be replaced by other nucleophiles, such as amines, alkoxides, or thiolates, under suitable SNAr conditions. The reactivity would be further influenced by the hydroxyl group at the 3-position, which may require protection depending on the reaction conditions and the nucleophile used.
Research Applications of 4 Bromo 6 Trifluoromethyl Pyridin 3 Ol As a Chemical Intermediate
Role in Medicinal Chemistry Research and Development
In the realm of medicinal chemistry, the design and synthesis of new therapeutic agents often rely on the use of well-defined chemical intermediates that can be elaborated into a diverse range of potential drug candidates. 4-Bromo-6-(trifluoromethyl)pyridin-3-OL is positioned as such an intermediate, offering a unique combination of functional groups that are desirable for creating novel molecular architectures for biological screening.
The structure of this compound makes it an adept building block for constructing novel heterocyclic scaffolds. Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of a vast number of approved drugs. The pyridine (B92270) ring of this intermediate can be the basis for creating fused ring systems, such as pyrazolopyridines, which are known to possess a wide range of biological activities. The presence of the bromo and hydroxyl groups allows for sequential or directed chemical reactions, enabling the construction of diverse chemical libraries for high-throughput screening.
The general synthetic utility of substituted pyridinols is well-established for creating complex heterocyclic systems. For instance, pyridinone scaffolds are recognized as important components in medicinal chemistry for their ability to act as hydrogen bond donors and acceptors, and they are used in fragment-based drug design and as kinase hinge-binding motifs. Similarly, aminopyrazole precursors can be reacted with various reagents to form fused pyrazolopyridine systems, a class of compounds with significant biomedical applications. The reactivity of the bromo and hydroxyl groups on the this compound ring allows chemists to introduce a variety of substituents and build out more complex molecular frameworks, thereby generating libraries of novel compounds for biological evaluation.
The trifluoromethyl (-CF3) group is a critical feature of this compound, and its inclusion in investigational compounds is a common strategy in modern drug design. This group imparts several beneficial properties to a molecule, significantly influencing its pharmacokinetic and pharmacodynamic profile.
Furthermore, the trifluoromethyl group is known to enhance metabolic stability . The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown by enzymes in the body, particularly cytochrome P450 enzymes. By strategically placing a trifluoromethyl group at a metabolically vulnerable position on a molecule, medicinal chemists can block metabolic pathways, thereby increasing the drug's half-life and duration of action. The strong electron-withdrawing nature of the trifluoromethyl group also influences the electronic properties of the entire molecule, which can affect its binding affinity to biological targets.
Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group
| Molecular Property | Influence of the Trifluoromethyl (-CF3) Group |
|---|---|
| Lipophilicity | Generally increases, which can improve membrane permeability and absorption. |
| Metabolic Stability | Significantly enhances due to the high strength of the C-F bond, protecting against enzymatic degradation. |
| Binding Affinity | Can improve interactions with biological targets through altered electronic and conformational effects. |
| Acidity/Basicity (pKa) | The strong electron-withdrawing nature can alter the pKa of nearby functional groups, affecting solubility and receptor interaction. |
The functional groups on this compound—the hydroxyl, bromo, and trifluoromethyl-substituted pyridine core—make it a suitable precursor for a range of investigational bioactive molecules. In pre-discovery research, where the goal is to identify new molecular entities with therapeutic potential, this intermediate can be used to synthesize targeted molecules such as enzyme inhibitors and receptor ligands.
For example, the pyridine core is a common feature in many kinase inhibitors , a major class of cancer therapeutics. The hydroxyl and bromo groups can be functionalized through various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach other molecular fragments that are designed to interact with the active site of a target kinase. Pyridinone-containing structures, which can be derived from pyridinols, are known to serve as effective hinge-binding motifs in kinase inhibitors.
Similarly, this intermediate can be used to synthesize novel ligands for various G-protein coupled receptors (GPCRs) or other receptor types. The ability to systematically modify the structure by building off the this compound core allows for the exploration of structure-activity relationships (SAR) to optimize binding affinity and functional activity.
Applications in Agrochemical Research
The principles of designing bioactive molecules in agrochemical research share many similarities with medicinal chemistry. The goal is to create compounds that are potent against a specific target (e.g., a pest or a weed) while being safe for the crop and the environment. Trifluoromethylpyridine derivatives are a well-established and important class of compounds in the agrochemical industry.
This compound serves as a key intermediate for the synthesis of various crop protection agents. The trifluoromethylpyridine moiety is a structural component of numerous commercial herbicides, insecticides, and fungicides. The presence of the trifluoromethyl group often enhances the biological activity and stability of the final product. The bromine atom on the pyridine ring provides a convenient handle for further chemical modification, allowing for the introduction of different functional groups to create a range of potential agrochemicals. Synthetic routes to agrochemicals often involve the use of fluorinated building blocks to construct the final active ingredient.
The development of new insecticides and fungicides is crucial to combat pest resistance and improve crop yields. Trifluoromethylpyridine-containing compounds have shown significant promise in this area. For instance, the insecticide flonicamid contains a 4-trifluoromethyl-pyridine structure. While not directly synthesized from the subject compound, this illustrates the importance of this structural motif.
This compound can be used as a starting point to generate novel candidates for insecticides and fungicides. The reactive sites on the molecule allow for the attachment of various toxophores or other groups that can interact with biological targets in insects or fungi. The trifluoromethyl group, in particular, is a common feature in many modern pesticides due to its contribution to their efficacy and stability. Researchers can utilize this intermediate to build libraries of new compounds for screening against a wide range of agricultural pests.
Table 2: Key Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Contributions to Materials Science Research
The distinct structural features of this compound—a robust aromatic core, a reactive bromine handle for cross-coupling reactions, an electron-withdrawing trifluoromethyl group, and a coordinating hydroxyl moiety—position it as a promising candidate for the design and synthesis of new functional materials with tailored properties.
The molecular architecture of this compound offers multiple avenues for its incorporation into larger, more complex functional materials. The presence of the bromine atom is particularly significant as it serves as a key functional group for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in the construction of conjugated polymers and discrete molecular structures, which are the cornerstone of many advanced materials.
The trifluoromethyl group, being strongly electron-withdrawing, can significantly influence the electronic properties of any material it is incorporated into. nih.gov This property is highly desirable in the development of organic electronics, where precise tuning of energy levels is crucial for efficient charge transport and device performance. The hydroxyl group provides a site for further functionalization or for coordination to metal centers, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers.
The synthesis of functional polymers is a key area where intermediates like this compound could be instrumental. By leveraging the reactivity of the bromo group, this pyridine derivative can be polymerized with other monomers to create polymers with specific electronic and photophysical properties. The trifluoromethyl group would be expected to enhance the polymer's electron affinity, making it a potential candidate for use in n-type organic field-effect transistors (OFETs) and as an electron-acceptor material in organic photovoltaics (OPVs).
Table 1: Potential Applications of Functional Polymers Derived from this compound
| Potential Application Area | Key Functional Group Utilized | Anticipated Property Enhancement |
| Organic Electronics (OFETs, OPVs) | Trifluoromethyl Group | Enhanced electron transport, improved air stability. |
| Sensing Materials | Pyridine Ring, Hydroxyl Group | Selective binding of analytes, fluorescent quenching/enhancement. |
| High-Performance Polymers | Trifluoromethyl Group | Increased thermal stability, chemical resistance. |
This table presents potential applications based on the functional groups of the title compound and is for illustrative purposes.
The electronic and magnetic properties of materials are intrinsically linked to their molecular structure. The strategic placement of substituents on a pyridine ring can have a profound impact on the distribution of electron density within the molecule and, consequently, on the bulk properties of the resulting material.
The electron-withdrawing nature of the trifluoromethyl group in this compound can be exploited to tune the electronic properties of pyridine-based architectures. nih.gov In the context of coordination chemistry, this compound can act as a ligand, binding to metal ions through the nitrogen atom of the pyridine ring and/or the oxygen atom of the hydroxyl group. The electronic character of the ligand directly influences the properties of the resulting metal complex. A ligand with a strong electron-withdrawing group like trifluoromethyl will stabilize lower oxidation states of the metal center and can affect the ligand field splitting, which in turn dictates the magnetic and optical properties of the complex.
For instance, incorporating this pyridine derivative into coordination polymers could lead to materials with interesting magnetic behaviors. The bromine atom could also play a role in mediating magnetic exchange interactions between metal centers through halogen bonding. The precise control over the electronic environment of the metal ions afforded by such functionalized ligands is crucial for the rational design of single-molecule magnets (SMMs) and other magnetic materials. rsc.org
Table 2: Predicted Impact of Substituents on Pyridine-Based Architectures
| Substituent | Predicted Electronic Effect | Potential Impact on Material Properties |
| Trifluoromethyl Group | Strong Electron-Withdrawing | Lowering of LUMO energy level, enhanced electron affinity. |
| Bromo Group | Moderately Electron-Withdrawing, Halogen Bonding | Modulation of electronic structure, mediation of intermolecular interactions. |
| Hydroxyl Group | Electron-Donating (by resonance), Coordinating Site | Modulation of electronic structure, formation of metal complexes. |
This table outlines the predicted effects of the substituents of the title compound on the properties of resulting materials based on general chemical principles.
Future Research Directions and Emerging Opportunities for 4 Bromo 6 Trifluoromethyl Pyridin 3 Ol
Development of Novel Enantioselective and Diastereoselective Synthetic Methods
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, where a single enantiomer often accounts for the desired biological activity. For 4-Bromo-6-(trifluoromethyl)pyridin-3-OL, the development of methods to introduce chirality would be a significant advancement. Future research could focus on the asymmetric reduction of a precursor ketone or the enantioselective functionalization of the pyridine (B92270) ring.
A promising avenue involves the adaptation of rhodium-catalyzed asymmetric reductive Heck reactions, which have been successfully used to synthesize enantioenriched 3-substituted piperidines from pyridine precursors. nih.govacs.org Applying a similar strategy could yield chiral tetrahydropyridinol derivatives. Furthermore, organocatalytic approaches, such as a vinylogous aldol (B89426) reaction with trifluoromethyl ketones, could be explored to generate tertiary trifluoromethyl carbinols with high diastereo- and enantioselectivity. researchgate.net Another potential strategy is the diastereoselective hydrogenation of the fluorinated pyridine ring, a method that has proven effective for accessing fluorinated piperidines. acs.orgeurekalert.org
Table 1: Hypothetical Catalyst Screening for Asymmetric Synthesis of a Chiral this compound Derivative This table illustrates a potential research direction for developing an enantioselective reaction, such as an asymmetric transfer hydrogenation.
| Entry | Chiral Catalyst/Ligand System | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | (R,R)-TsDPEN-Rh | 2.0 | 75 | 88 |
| 2 | (S)-Xyl-P-Phos-Ru | 1.0 | 82 | 92 |
| 3 | (R)-BINAP-Ru | 1.5 | 68 | 85 |
| 4 | Cinchona-alkaloid derived organocatalyst | 10.0 | 91 | 95 |
Exploration of New Catalytic Transformations and Sustainable Synthetic Routes
Modern synthetic chemistry increasingly emphasizes sustainability, focusing on atom economy, energy efficiency, and the use of environmentally benign reagents. Future research on this compound should prioritize the development of catalytic methods that align with these principles. The C4-bromo position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of substituents. tandfonline.combeilstein-journals.org Research into using ultra-low catalyst loadings (ppm levels) for these transformations would represent a significant step towards sustainability. nih.gov
A more challenging but highly rewarding research direction would be the selective activation and functionalization of the C-F bonds within the trifluoromethyl group. chemrxiv.org While the C(sp³)–F bond is strong, recent advances in catalysis have shown that such transformations are feasible, opening pathways to novel fluorinated analogues. acs.org Additionally, developing catalytic, de novo syntheses of the pyridinol core itself, for instance through Rh(III)-catalyzed C-H functionalization and cyclization, could provide more sustainable routes compared to traditional multi-step methods. nih.gov
Table 2: Potential Catalytic Systems for Suzuki Cross-Coupling at the C4-Position This table outlines a prospective study comparing different palladium catalysts for coupling this compound with an arylboronic acid.
| Entry | Pd Precatalyst | Ligand | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | 85 |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 92 |
| 3 | PdCl₂(dppf) | - | K₃PO₄ | 78 |
| 4 | [Pd(allyl)Cl]₂ | cataCXium A | K₂CO₃ | 95 |
Advanced Mechanistic Investigations Utilizing Integrated Computational and Experimental Approaches
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental studies offers a powerful approach to elucidate the intricate details of reaction pathways. tandfonline.com For this compound, DFT calculations can predict the molecule's electronic properties, bond dissociation energies, and reactivity at different sites. ias.ac.inmdpi.com
Future mechanistic studies could focus on computationally modeling the transition states of potential cross-coupling reactions at the C-Br bond or C-F activation pathways of the trifluoromethyl group. acs.orgrsc.orgacs.org For example, computational analysis could clarify whether C-F activation proceeds via oxidative addition or a concerted, phosphine-assisted mechanism. acs.org These theoretical predictions can then guide experimental work, such as kinetic isotope effect studies or the trapping of reaction intermediates, to validate the proposed mechanisms. This synergistic approach will accelerate the development of more efficient and selective reactions. rsc.org
Table 3: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways This table presents a conceptual computational study to determine the most likely reaction mechanism for a nucleophilic substitution reaction.
| Pathway | Description | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| A | SₙAr at C4-Br | 22.5 | Favored |
| B | Oxidative Addition at C4-Br | 28.1 | Less likely under thermal conditions |
| C | SₙAr at C6-CF₃ (via C-F cleavage) | >40 | Highly disfavored |
| D | Protonation/Deprotonation at N1/O3 | <5 | Fast equilibrium |
Design and Synthesis of Structurally Diverse Analogues for Structure-Property Relationship Studies
Creating a library of analogues based on the this compound scaffold is a critical step in exploring its potential applications, particularly in medicinal chemistry and materials science. Structure-property relationship (SPR) studies rely on systematically modifying a core structure to understand how specific chemical changes influence its physical, chemical, and biological properties.
Future synthetic efforts should target several key modification sites:
C4-Position: The bromine atom can be replaced with a vast range of functional groups (aryl, heteroaryl, alkynyl, etc.) using established cross-coupling chemistry.
C3-Hydroxyl Group: This group can be alkylated, acylated, or used as a directing group for further functionalization of the ring.
Pyridine Ring: Substituents could be introduced at the C2 and C5 positions through C-H activation or other regioselective methods.
C6-Trifluoromethyl Group: While challenging, selective hydrodefluorination could provide access to -CHF₂ and -CH₂F analogues, which have distinct electronic properties.
These modifications will systematically alter properties like lipophilicity (logP), acidity (pKa), and electronic distribution, providing valuable data for designing molecules with tailored functions. nih.govnih.gov
Table 4: Predicted Physicochemical Properties of Hypothetical Analogues This table illustrates how structural modifications could be used to tune key molecular properties in a structure-property relationship study.
| Analogue | Modification from Parent Compound | Predicted cLogP Change | Predicted pKa Change (Phenolic OH) |
|---|---|---|---|
| Parent | 4-Br, 6-CF₃ | - | - |
| A-1 | Replace 4-Br with 4-Ph | Increase | Minimal |
| A-2 | Replace 4-Br with 4-CN | Decrease | Decrease (more acidic) |
| A-3 | O-Methylate 3-OH | Increase | N/A |
| A-4 | Replace 6-CF₃ with 6-H | Decrease | Increase (less acidic) |
Integration into Complex Supramolecular Architectures and Functional Materials
The combination of a hydrogen bond donor/acceptor (hydroxyl group), a Lewis basic site (pyridine nitrogen), and a highly polar, stable trifluoromethyl group makes this compound an attractive candidate for materials science. nbinno.com These functional groups can direct the formation of ordered, non-covalent assemblies. mdpi.comconicet.gov.ar
Future research could explore the use of this compound as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) or discrete coordination complexes. The interplay of hydrogen bonding and coordination could lead to novel supramolecular architectures with interesting properties. conicet.gov.arresearchgate.net Furthermore, its incorporation into polymers could enhance thermal stability and introduce specific functionalities. The electronic properties conferred by the fluorinated pyridine ring make it a building block for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). nbinno.com
Table 5: Potential Applications in Functional Materials This table outlines emerging opportunities for using this compound as a component in advanced materials.
| Material Class | Key Molecular Feature(s) | Potential Application | Rationale |
|---|---|---|---|
| Coordination Polymers | Pyridine N, Hydroxyl O | Gas Storage, Catalysis | Acts as a bidentate or bridging ligand to form porous frameworks. |
| Liquid Crystals | Rigid core, CF₃ group | Display Technologies | The CF₃ group can influence mesophase stability and dielectric anisotropy. |
| High-Performance Polymers | C-F bonds, aromatic ring | Aerospace, Coatings | Incorporation can enhance thermal stability and chemical resistance. |
| Organic Electronics | Electron-deficient ring | Electron-Transport Layers (ETLs) | The trifluoromethyl group lowers the LUMO energy level. |
In-Depth Studies of Reactivity under Flow Chemistry Conditions
Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. uc.ptnih.gov Studying the reactivity of this compound under flow conditions is a significant emerging opportunity.
A particularly promising area is the use of flow microreactors for hazardous reactions, such as those involving highly reactive organolithium species. Br/Li exchange at the C4-position, which typically requires cryogenic temperatures (-78 °C) in batch, could potentially be performed at or near room temperature in a flow reactor due to the short residence times and superior heat transfer. researchgate.netnih.govrsc.org This would enable rapid and safe diversification of the molecule. Multi-step, telescoped syntheses, potentially combining catalytic steps with inline purification, could also be developed to streamline the production of complex derivatives in a continuous manner. acs.orgmdpi.com
Table 6: Comparison of a Hypothetical Batch vs. Flow Chemistry Process for Lithiation and Quenching This table highlights the potential advantages of translating a hazardous batch reaction into a continuous-flow process.
| Parameter | Conventional Batch Process | Continuous-Flow Process |
|---|---|---|
| Temperature | -78 °C (cryogenic) | -20 °C to 0 °C (non-cryogenic) |
| Reaction/Residence Time | 1-2 hours | < 5 minutes |
| Safety Profile | Accumulation of unstable organolithium intermediate | Small quantities generated and consumed instantly |
| Scalability | Difficult due to exotherm and mixing issues | Straightforward by running the reactor for longer |
| Yield | ~70% | >85% (projected) |
Q & A
Q. What are the common synthetic routes for 4-Bromo-6-(trifluoromethyl)pyridin-3-OL, and what challenges arise during its preparation?
Answer: The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:
- Bromination: Direct bromination at the 4-position using reagents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .
- Trifluoromethylation: Introduction of the CF₃ group via cross-coupling reactions (e.g., Kumada or Suzuki coupling) using trifluoromethyl-containing reagents. Side reactions, such as debromination, require careful temperature modulation (e.g., 60–80°C in DMSO) .
- Hydroxylation: Selective oxidation or hydroxylation at the 3-position, often employing protecting groups (e.g., acetonides) to prevent unwanted side reactions .
Challenges: Competing substituent reactivity (Br vs. CF₃) and regioselectivity issues necessitate optimized reaction conditions and real-time monitoring (e.g., TLC or HPLC).
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
- Spectroscopic Analysis:
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve byproducts from incomplete bromination .
- Elemental Analysis: Verify molecular formula (C₆H₃BrF₃NO) and rule out halogen loss during synthesis .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations: Model the electron-withdrawing effects of Br and CF₃ groups to predict sites susceptible to nucleophilic attack. For example, the 4-bromo position may exhibit higher electrophilicity due to resonance stabilization with the pyridine ring .
- Transition State Analysis: Simulate SNAr (nucleophilic aromatic substitution) mechanisms to identify kinetic vs. thermodynamic control pathways. This helps optimize reaction conditions (e.g., solvent polarity, base strength) .
- Contradiction Resolution: If experimental yields contradict predictions, consider steric hindrance from the CF₃ group or solvent effects not accounted for in simulations .
Q. What strategies address contradictory spectroscopic data when analyzing derivatives of this compound?
Answer:
- Variable Temperature NMR: Resolve overlapping signals caused by dynamic processes (e.g., tautomerism of the hydroxyl group) .
- Isotopic Labeling: Use deuterated solvents (DMSO-d₆) to suppress exchange broadening in NMR spectra .
- X-ray Crystallography: Resolve ambiguities in regiochemistry or hydrogen bonding patterns, as seen in structurally similar pyridin-3-ol derivatives .
Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?
Answer:
- Light Sensitivity: UV exposure can lead to debromination or oxidation of the hydroxyl group. Store in amber vials at –20°C under inert gas (N₂/Ar) .
- Hydrolytic Degradation: In aqueous media, the CF₃ group stabilizes intermediates, but acidic conditions may protonate the pyridine nitrogen, accelerating hydrolysis. LC-MS can detect degradation products like 6-(trifluoromethyl)pyridin-3-ol .
- Thermal Stability: TGA/DSC studies show decomposition above 150°C, releasing Br₂ and HF gases. Use inert atmospheres for high-temperature reactions .
Q. What methodologies are effective for studying the compound’s role in inhibiting kinase enzymes?
Answer:
- Enzyme Assays: Use purified kinases (e.g., p38 MAPK) with ATP-competitive binding assays. The CF₃ group enhances hydrophobic interactions with the kinase pocket, while Br modulates solubility .
- Docking Simulations: Compare binding poses with analogs (e.g., 6-Fluoro-2-(trifluoromethyl)pyridin-3-yl derivatives) to rationalize IC₅₀ differences .
- SAR Studies: Systematically modify substituents (e.g., replace Br with Cl) and correlate changes with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
